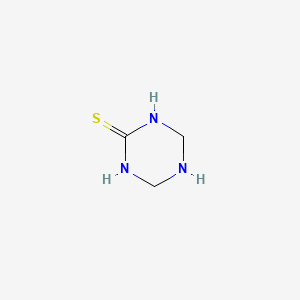

1,3,5-Triazinane-2-thione

描述

Synthesis Analysis

1,3,5-Triazinane-2-thione and its derivatives can be synthesized through various methods. For instance, the synthesis of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones involves the reaction of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-triones with sulfur sources, resulting in heterocycles with interesting electronic structures and optical properties (Rabouel et al., 2020). Another method includes the formal (3 + 3) annulation reaction between α-enolic dithioesters and 1,3,5-triazinanes under thermal conditions, which is catalyst-free and additive-free, to produce 3,4-dihydro-2H-1,3-thiazines (Cheng et al., 2020).

Molecular Structure Analysis

The molecular structure of 1,3,5-triazinane-2-thione derivatives has been extensively analyzed. For instance, in a study on the title compound featuring a triazinane-2-thione ring, it was found that the ring adopts an envelope conformation with substituents lying on the same side, influenced by strong anomeric effects. This structure is stabilized through a network of hydrogen bonds and pi-pi stacking interactions (Zhang et al., 2009).

Chemical Reactions and Properties

1,3,5-Triazinane-2-thione serves as a versatile building block for various chemical reactions, including aminomethylation and cycloaddition reactions. These reactions facilitate the construction of nitrogen-containing compounds, demonstrating the compound's role as a stable and readily available surrogate for formaldimines (Chen et al., 2020).

Physical Properties Analysis

The physical properties of 1,3,5-triazinane-2-thione derivatives vary depending on the specific substituents and their electronic effects. For instance, the introduction of aryl groups can significantly alter the compound's absorption bands and fluorescence quenching efficiency, as observed in studies comparing thioisocyanurates and isocyanurates (Rabouel et al., 2020).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of 1,3,5-triazinane-2-thione derivatives are influenced by their molecular structure. For example, the synthesis and characterization of 1,3,5-trisubstituted 1,3,5-triazinane-2-thiones from triazinanes and organic isothiocyanates reveal high yields and interesting substituent redistribution behaviors, underscoring the compound's versatility in organic synthesis (Giumanini et al., 1994).

科学研究应用

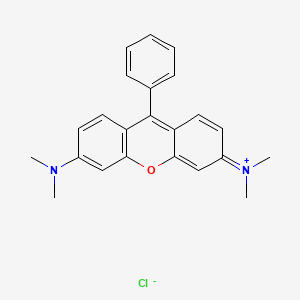

Application in Synthesis and Optical Properties

- Scientific Field : Chemistry, specifically Organic Synthesis and Optical Properties .

- Summary of Application : 1,3,5-Triazinane-2-thione derivatives (thioisocyanurates) and their partially thionated analogues have been synthesized from the corresponding 1,3,5-triaryl-1,3,5-triazinane-2,4,6-triones (isocyanurates). These compounds have been studied for their electronic structure and linear optical properties .

- Methods of Application : The synthesis involves the replacement of oxygen with sulfur in the isocyanurates. The impact of this replacement on the electronic structure and linear optical properties of these heterocycles has been studied using DFT calculations .

- Results or Outcomes : The oxygen-for-sulfur replacement resulted in a bathochromic shift of the absorption bands and more efficient quenching of the fluorescence .

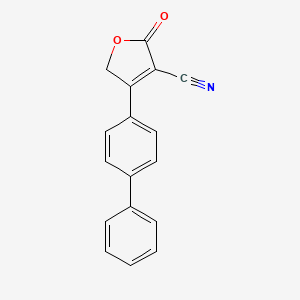

Application in Crystal Structure Determination

- Scientific Field : Crystallography .

- Summary of Application : 1,3,5-Triazinane-2-thione has been used in the synthesis of a co-crystal with N-carbamothioylbenzamide. This co-crystal has been studied for its single crystal X-ray structure, Hirshfeld surface analysis, crystal voids studies, and density functional theory calculations .

- Methods of Application : The co-crystal was synthesized and its structure was determined using single crystal X-ray analysis. The intermolecular interactions present in the crystal lattices of the co-crystallized compounds were explored and quantified using Hirshfeld surface analysis .

- Results or Outcomes : The synthesized compounds were found to be co-crystallized in a monoclinic crystal system with space group of P21/c and Z=4. The DFT computed geometry was found to be in good agreement with the crystal data geometry .

Application in Cholinesterase Inhibitors

- Scientific Field : Biochemistry and Pharmacology .

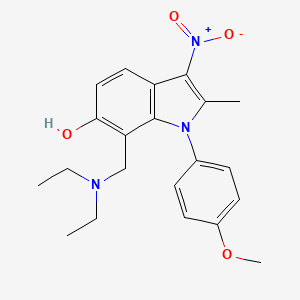

- Summary of Application : 1,3,5-Triazine–1,2,4-triazine hybrids have been designed and synthesized as potential cholinesterase inhibitors. These compounds could be useful in the treatment of Alzheimer’s disease .

- Methods of Application : The hybrids were synthesized and their cholinesterase inhibitory activities were assayed by Ellman’s method .

- Results or Outcomes : Five of the fourteen hybrids inhibited acetylcholinesterase by more than 50% at a concentration of 50 μM. Only two hybrids inhibited butyrylcholinesterase by more than 50% at a concentration of 50 μM .

Application in Agriculture

- Scientific Field : Agriculture .

- Summary of Application : 1,3,5-Triazinane-2-ones, which can be synthesized from 1,3,5-Triazinane-2-thione, have been used as fertilizers .

- Methods of Application : The synthesis involves the conversion of 1,3,5-Triazinane-2-thione to 1,3,5-Triazinane-2-ones .

- Results or Outcomes : The synthesized 1,3,5-Triazinane-2-ones were found to be effective as fertilizers .

Application in Material Science

- Scientific Field : Material Science .

- Summary of Application : 1,3,5-Triazinane-2-thione has been used as a crosslinking agent or additive in the synthesis of polylactic acid/flax composite materials to enhance their properties and performance under gamma irradiation .

- Methods of Application : The compound is used as a monomer in the synthesis of flexible ionogels with good mechanical properties via in situ thiol-ene photopolymerization with trimethylolpropane tris (3-mercaptopropionate) .

- Results or Outcomes : The synthesized materials showed enhanced properties and performance under gamma irradiation .

属性

IUPAC Name |

1,3,5-triazinane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3S/c7-3-5-1-4-2-6-3/h4H,1-2H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEQQDRAYMGDPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NCNC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176532 | |

| Record name | 2-Thiotriazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Triazinane-2-thione | |

CAS RN |

22052-04-6 | |

| Record name | Tetrahydro-1,3,5-triazine-2(1H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22052-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiotriazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022052046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiotriazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-5-(2-furanyl)-N-propan-2-yl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1225249.png)

![4-Amino-2-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methylthio]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B1225254.png)

![7-[[[5-(2,4-Dimethylanilino)-1,3,4-thiadiazol-2-yl]thio]methyl]-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1225255.png)

![3-[1-(2,4-Dichlorophenyl)sulfonyl-2-pyrrolidinyl]pyridine](/img/structure/B1225258.png)

![benzoic acid [3-hydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] ester](/img/structure/B1225259.png)

![(E)-1-[4-[1-(2-methylpropyl)benzimidazol-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B1225261.png)

![(5S)-5-[2-(methylsulfanyl)ethyl]imidazolidine-2,4-dione](/img/structure/B1225266.png)

![5-[(6-Hydroxy-4-oxo-1-benzopyran-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1225269.png)

![Benzoic acid [2-oxo-2-[2-(phenylthio)anilino]ethyl] ester](/img/structure/B1225270.png)

![N-[(tert-butylamino)-oxomethyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B1225272.png)